molecular formula C6H4F3NO2 B2502928 1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 771-52-8

1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2502928
CAS No.: 771-52-8
M. Wt: 179.098
InChI Key: IWRBOJITNPGNMD-UHFFFAOYSA-N
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Description

1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound characterized by the presence of a trifluoroethyl group attached to a pyrrole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a trifluoroethylating agent. One common method includes the use of 2,2,2-trifluoroethyl iodide in the presence of a base to facilitate the substitution reaction . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its ability to form stable complexes with biological molecules makes it particularly valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)3-10-4(11)1-2-5(10)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRBOJITNPGNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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